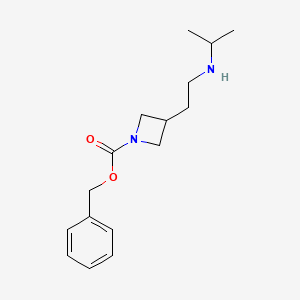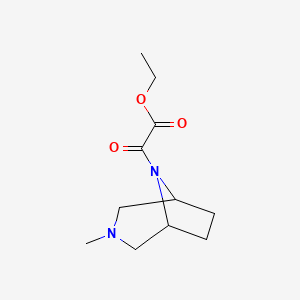![molecular formula C16H17ClO3 B13950794 Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate CAS No. 1242316-94-4](/img/structure/B13950794.png)
Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((1-chloro-3,4-dihydronaphthalen-2-yl) (hydroxy)methyl)acrylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chloro-substituted dihydronaphthalene ring, a hydroxy group, and an acrylate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1-chloro-3,4-dihydronaphthalen-2-yl) (hydroxy)methyl)acrylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-chloro-3,4-dihydronaphthalene.
Hydroxylation: The chloro-substituted dihydronaphthalene undergoes hydroxylation to introduce the hydroxy group.
Acrylation: The hydroxylated intermediate is then reacted with ethyl acrylate under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1-chloro-3,4-dihydronaphthalen-2-yl) (hydroxy)methyl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The chloro group can be reduced to form a dihydronaphthalene derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-((1-chloro-3,4-dihydronaphthalen-2-yl) (hydroxy)methyl)acrylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-((1-chloro-3,4-dihydronaphthalen-2-yl) (hydroxy)methyl)acrylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((1-bromo-3,4-dihydronaphthalen-2-yl) (hydroxy)methyl)acrylate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 2-((1-fluoro-3,4-dihydronaphthalen-2-yl) (hydroxy)methyl)acrylate: Similar structure but with a fluoro group instead of a chloro group.
Ethyl 2-((1-iodo-3,4-dihydronaphthalen-2-yl) (hydroxy)methyl)acrylate: Similar structure but with an iodo group instead of a chloro group.
Uniqueness
Ethyl 2-((1-chloro-3,4-dihydronaphthalen-2-yl) (hydroxy)methyl)acrylate is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. The combination of the chloro group, hydroxy group, and acrylate ester moiety provides a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
1242316-94-4 |
|---|---|
Molecular Formula |
C16H17ClO3 |
Molecular Weight |
292.75 g/mol |
IUPAC Name |
ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)-hydroxymethyl]prop-2-enoate |
InChI |
InChI=1S/C16H17ClO3/c1-3-20-16(19)10(2)15(18)13-9-8-11-6-4-5-7-12(11)14(13)17/h4-7,15,18H,2-3,8-9H2,1H3 |
InChI Key |
VTGAUQAYUUCZPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C(C1=C(C2=CC=CC=C2CC1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


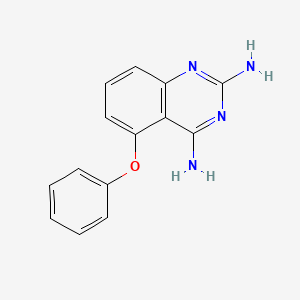
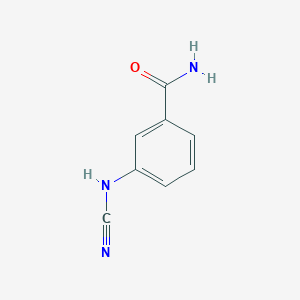
![tert-Butyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13950725.png)
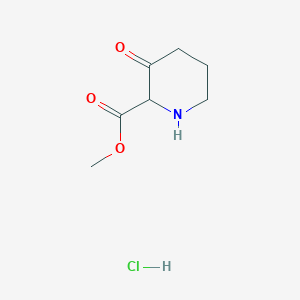
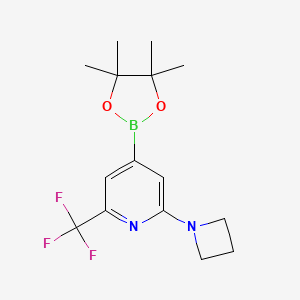
![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
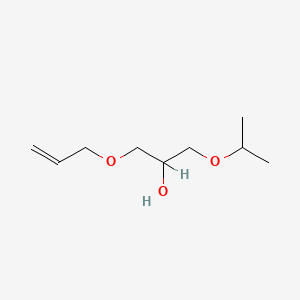
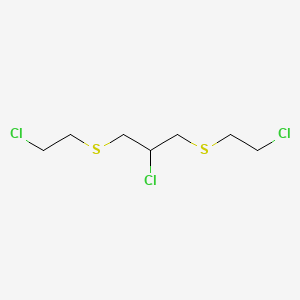
![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)
![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)
